Trilobine

Description

Structure

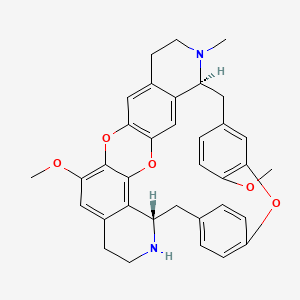

3D Structure

Propriétés

Numéro CAS |

6138-73-4 |

|---|---|

Formule moléculaire |

C35H34N2O5 |

Poids moléculaire |

562.7 g/mol |

Nom IUPAC |

(8S,21S)-13,27-dimethoxy-7-methyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.216,19.14,30.110,14.03,8.025,33.028,32]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaene |

InChI |

InChI=1S/C35H34N2O5/c1-37-13-11-22-17-30-31-19-25(22)27(37)15-21-6-9-28(38-2)29(16-21)40-24-7-4-20(5-8-24)14-26-33-23(10-12-36-26)18-32(39-3)34(41-30)35(33)42-31/h4-9,16-19,26-27,36H,10-15H2,1-3H3/t26-,27-/m0/s1 |

Clé InChI |

XZAXGQMTBGFTFE-SVBPBHIXSA-N |

SMILES |

CN1CCC2=CC3=C4C=C2C1CC5=CC(=C(C=C5)OC)OC6=CC=C(CC7C8=C(O4)C(=C(C=C8CCN7)OC)O3)C=C6 |

SMILES isomérique |

CN1CCC2=CC3=C4C=C2[C@@H]1CC5=CC(=C(C=C5)OC)OC6=CC=C(C[C@H]7C8=C(O4)C(=C(C=C8CCN7)OC)O3)C=C6 |

SMILES canonique |

CN1CCC2=CC3=C4C=C2C1CC5=CC(=C(C=C5)OC)OC6=CC=C(CC7C8=C(O4)C(=C(C=C8CCN7)OC)O3)C=C6 |

Synonymes |

trilobine trilobine sulfate |

Origine du produit |

United States |

Foundational & Exploratory

Cocculus hirsutus: A Comprehensive Technical Guide to Trilobine Sourcing and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cocculus hirsutus, a perennial climbing shrub from the Menispermaceae family, has a rich history in traditional medicine across tropical and subtropical regions.[1][2] Modern phytochemical analysis has identified a wealth of bioactive compounds within this plant, with particular interest in its bisbenzylisoquinoline alkaloids.[3] Among these, trilobine has emerged as a compound of significant pharmacological interest. This technical guide provides an in-depth overview of Cocculus hirsutus as a natural source of this compound, detailing methodologies for its extraction, isolation, and quantification. Furthermore, it explores the potential molecular mechanisms of action of this compound, offering valuable insights for researchers and professionals in drug discovery and development.

Introduction to Cocculus hirsutus and this compound

Cocculus hirsutus (L.) Diels, commonly known as "Jaljamini" or broom creeper, is a versatile medicinal plant traditionally used for a variety of ailments including fever, skin diseases, and rheumatism.[1][4] The therapeutic properties of this plant are attributed to its diverse phytochemical constituents, which include alkaloids, flavonoids, and triterpenoids.[2]

This compound is a prominent bisbenzylisoquinoline alkaloid found in Cocculus hirsutus, primarily concentrated in the stems and roots.[1][3] This class of alkaloids is known for a wide range of biological activities, and this compound itself has demonstrated potential as an anti-inflammatory and anti-malarial agent.[5] This guide focuses on the scientific and technical aspects of utilizing C. hirsutus as a viable source for the isolation and investigation of this compound.

Quantitative Analysis of this compound in Cocculus hirsutus

While specific quantitative data for this compound yield from Cocculus hirsutus is not extensively documented in publicly available literature, estimations can be made based on the analysis of bisbenzylisoquinoline alkaloids in related Menispermaceae plants. The concentration of these alkaloids can vary significantly based on geographical location, season of harvest, and the specific plant part utilized.

Table 1: Estimated Yield of Bisbenzylisoquinoline Alkaloids from Menispermaceae Plants

| Plant Part | Typical Yield Range (% w/w of dry plant material) | Analytical Method |

| Roots | 0.1 - 2.5% | HPLC-UV, LC-MS |

| Stems | 0.05 - 1.5% | HPLC-UV, LC-MS |

| Leaves | 0.01 - 0.5% | HPTLC, HPLC-UV |

Note: The data presented in this table is an estimation based on typical yields of related alkaloids from the Menispermaceae family and should be considered as a general guideline. Actual yields of this compound from C. hirsutus may vary.

Experimental Protocols

Extraction of Total Alkaloids from Cocculus hirsutus

This protocol outlines a general procedure for the extraction of the total alkaloidal fraction from the roots and stems of C. hirsutus.

Materials:

-

Dried and powdered roots and stems of Cocculus hirsutus

-

Methanol (B129727) (analytical grade)

-

10% Acetic acid in water

-

Ammonium (B1175870) hydroxide (B78521) solution

-

Sodium sulfate (B86663) (anhydrous)

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Maceration: Macerate the powdered plant material in methanol (1:10 w/v) for 72 hours at room temperature with occasional shaking.

-

Filtration and Concentration: Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.

-

Acid-Base Partitioning:

-

Suspend the crude extract in 10% acetic acid.

-

Filter the acidic solution to remove non-alkaloidal components.

-

Basify the filtrate to a pH of 9-10 with ammonium hydroxide solution.

-

Extract the aqueous basic solution three times with an equal volume of dichloromethane in a separatory funnel.

-

-

Drying and Evaporation:

-

Combine the organic (DCM) layers and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield the total alkaloidal fraction.

-

Isolation of this compound using Column Chromatography

This protocol describes a general method for the isolation of this compound from the total alkaloidal fraction.

Materials:

-

Total alkaloidal fraction from C. hirsutus

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Glass column

-

Solvent system: A gradient of Chloroform (B151607):Methanol

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Dragendorff's reagent for visualization

Procedure:

-

Column Preparation: Prepare a silica gel column using a slurry packing method with chloroform.

-

Sample Loading: Adsorb the total alkaloidal fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Fraction Collection and Analysis: Collect the fractions and monitor them using TLC. Spot the fractions on a TLC plate and develop it in a suitable solvent system (e.g., Chloroform:Methanol 95:5). Visualize the spots under UV light and by spraying with Dragendorff's reagent.

-

Pooling and Purification: Pool the fractions containing the spot corresponding to this compound (based on comparison with a standard, if available) and concentrate them. Further purification can be achieved by re-chromatography or preparative TLC.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general HPLC-UV method for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a UV detector, autosampler, and data processing software.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and 0.1% Formic acid in water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 25°C.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard of known concentration in methanol. Prepare a series of working standard solutions by diluting the stock solution.

-

Sample Preparation: Accurately weigh the extracted sample, dissolve it in a known volume of methanol, and filter it through a 0.45 µm syringe filter.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the sample solution into the HPLC system and record the peak area of this compound.

-

Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways and Experimental Workflows

Proposed Anti-Inflammatory Signaling Pathway of this compound

Based on studies of the related compound trilobatin, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of the NF-κB and AMPK/GSK3β signaling pathways.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow for this compound Extraction and Isolation

The following diagram illustrates the logical workflow for obtaining pure this compound from Cocculus hirsutus.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of anti-inflammatory effect of tricin, a flavonoid isolated from Njavara rice bran in LPS induced hPBMCs and carrageenan induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of an alkaloid from Solanum trilobatum on acute and chronic inflammation models - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Characterization of Bisbenzylisoquinoline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies employed in the structural characterization of bisbenzylisoquinoline alkaloids. This class of natural products exhibits a wide range of significant biological activities, making their precise structural elucidation a critical aspect of natural product chemistry and drug discovery. This document details the key experimental protocols for isolation and spectroscopic analysis and presents quantitative data in a structured format to facilitate comparison and understanding.

Introduction to Bisbenzylisoquinoline Alkaloids

Bisbenzylisoquinoline alkaloids (BBAs) are a large and structurally diverse group of natural products biosynthesized in plants. They are characterized by the presence of two benzylisoquinoline units linked together. The complexity of their structures, including multiple stereocenters and varied linkage patterns, necessitates a multi-faceted analytical approach for unambiguous characterization. Accurate structural determination is paramount for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

General Workflow for Structural Characterization

The structural elucidation of bisbenzylisoquinoline alkaloids typically follows a systematic workflow, beginning with isolation from the natural source and culminating in the complete determination of their three-dimensional structure.

Trilobine chemical structure and stereochemistry

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Trilobine

Introduction

This compound is a naturally occurring bisbenzylisoquinoline alkaloid found in plants of the Menispermaceae family, such as Cocculus hirsutus.[1][2][3] This class of compounds is known for its complex molecular architecture and significant biological activities. This guide provides a detailed overview of the chemical structure, stereochemistry, and analytical methodologies pertinent to this compound, aimed at researchers, scientists, and professionals in drug development.

Chemical Structure

This compound is characterized by a rigid, polycyclic framework composed of two isoquinoline (B145761) units linked by two ether bridges. This "double bridge" structure is a hallmark of this subclass of bisbenzylisoquinoline alkaloids.

1.1. Molecular Formula and IUPAC Name

-

Molecular Formula: C₃₅H₃₄N₂O₅

-

Systematic IUPAC Name: (8S,21S)-13,27-dimethoxy-7-methyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.2¹⁶,¹⁹.1⁴,³⁰.1¹⁰,¹⁴.0³,⁸.0²⁵,³³.0²⁸,³²]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaene

1.2. Chemical Identifiers

| Identifier | Value |

|---|---|

| InChI | InChI=1S/C35H34N2O5/c1-37-13-11-22-17-30-31-19-25(22)27(37)15-21-6-9-28(38-2)29(16-21)40-24-7-4-20(5-8-24)14-26-33-23(10-12-36-26)18-32(39-3)34(41-30)35(33)42-31/h4-9,16-19,26-27,36H,10-15H2,1-3H3/t26-,27-/m0/s1 |

| SMILES | CN1CCC2=CC3=C4C=C2[C@@H]1CC5=CC(=C(C=C5)OC)OC6=CC=C(C[C@H]7C8=C(O4)C(=C(C=C8CCN7)OC)O3)C=C6 |

1.3. Core Structure Diagram

Figure 1. Simplified 2D representation of the this compound core structure.

Stereochemistry

The rigid structure of this compound contains multiple stereocenters, which define its three-dimensional shape and are crucial for its biological activity.

2.1. Chiral Centers and Absolute Configuration this compound possesses two key chiral centers located at the benzylic carbons of the isoquinoline units. The absolute configuration of these centers is determined using the Cahn-Ingold-Prelog (CIP) priority rules.[4][5][6]

-

Rule 1: Assign priority to the four atoms directly attached to the chiral center based on atomic number. Higher atomic number gets higher priority.[7]

-

Rule 2: If there is a tie, move to the next atoms along the chains until a point of difference is found.[5]

-

Rule 3: Orient the molecule so the lowest priority group (usually hydrogen) points away from the viewer.

-

Rule 4: Determine the direction of the remaining three groups from highest to lowest priority. A clockwise direction is designated 'R' (Rectus), and a counter-clockwise direction is 'S' (Sinister).[4][7]

The IUPAC name designates the stereochemistry of this compound as (8S, 21S). The precise determination of the absolute configuration for complex molecules like this compound is definitively achieved through techniques like X-ray crystallography, which provides an unambiguous 3D model of the molecule.[8][9][10]

Quantitative and Spectroscopic Data

3.1. NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules.[11]

Table 1: Typical ¹H-NMR Chemical Shift Ranges for this compound Scaffold

| Proton Type | Chemical Shift (δ) ppm Range | Multiplicity |

|---|---|---|

| Aromatic-H | 6.0 - 7.5 | s, d, dd |

| OCH₃ | 3.5 - 4.0 | s |

| NCH₃ | 2.5 - 3.0 | s |

| Benzylic-H (chiral center) | 3.5 - 4.5 | m |

| Aliphatic-CH₂ (ring) | 2.0 - 3.5 | m |

Table 2: Typical ¹³C-NMR Chemical Shift Ranges for this compound Scaffold

| Carbon Type | Chemical Shift (δ) ppm Range |

|---|---|

| Aromatic C-O | 140 - 155 |

| Aromatic C-H / C-C | 110 - 135 |

| Benzylic-C (chiral center) | 55 - 70 |

| OCH₃ | 55 - 60 |

| NCH₃ | 40 - 45 |

| Aliphatic-C (ring) | 25 - 50 |

3.2. Mass Spectrometry Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula.[12] High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C₃₅H₃₄N₂O₅ | - |

| Exact Mass | 562.2468 | Calculated |

| Molecular Weight | 562.67 | Calculated |

| Expected [M+H]⁺ | 563.2546 | HRMS (ESI+) |

Experimental Protocols

4.1. Isolation and Purification of this compound this compound is typically isolated from the roots or aerial parts of Cocculus hirsutus.[1][2] The general procedure involves several steps:

-

Extraction: The dried and powdered plant material is extracted with a solvent like methanol (B129727) via cold maceration or Soxhlet extraction.[13]

-

Acid-Base Partitioning: The crude methanol extract is subjected to an acid-base wash to separate the alkaloids from neutral compounds. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent (e.g., diethyl ether) to remove non-alkaloidal components. The aqueous layer is then made basic (e.g., with NH₄OH), deprotonating the alkaloids and causing them to precipitate or be extractable into an immiscible organic solvent like chloroform (B151607).

-

Chromatography: The resulting total alkaloid mixture is then separated into individual components using column chromatography over silica (B1680970) gel.[13] A gradient of solvents (e.g., from toluene (B28343) to chloroform to ethyl acetate (B1210297) and methanol) is used to elute the compounds based on polarity.

-

Purification: Fractions containing this compound, as identified by Thin-Layer Chromatography (TLC), are combined and may be further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Figure 2. General workflow for the isolation of this compound.

4.2. Structural Elucidation Once pure, the structure of the isolated compound is determined using a combination of spectroscopic methods.

-

1D and 2D NMR Spectroscopy:

-

¹H-NMR: Identifies the types and number of protons and their neighboring environments through chemical shifts, integration, and coupling patterns.[11][14][15]

-

¹³C-NMR & DEPT: Determines the number and types of carbon atoms (CH₃, CH₂, CH, C).[16]

-

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY shows ¹H-¹H couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range ¹H-¹³C correlations, allowing for the complete assembly of the molecular structure.

-

-

Mass Spectrometry (MS):

-

LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[17][18][19] The fragmentation can provide clues about the different structural motifs within the molecule.

-

HRMS: Provides a highly accurate mass measurement, which is used to confirm the elemental composition (molecular formula).

-

-

X-ray Crystallography:

-

If a suitable single crystal can be grown, X-ray crystallography provides the definitive 3D structure, including absolute stereochemistry.[10][20][21] The process involves diffracting X-rays off the crystal lattice and using the resulting diffraction pattern to calculate the electron density map of the molecule.[8][9]

-

Biological Activity and Mechanism of Action

This compound and its derivatives have been investigated for various pharmacological activities. Hemisynthetic derivatives of this compound have shown potent, fast-acting antimalarial properties against multi-drug resistant strains of Plasmodium falciparum.[22] Studies suggest that the mechanism of action may involve targeting parasite pathways related to DNA replication and protein translation.[22] Additionally, this compound has been reported to inhibit ADP-induced platelet aggregation and affect the formation of thromboxane (B8750289) A2.[23] The complex and rigid stereochemistry of this compound is critical for its specific interactions with biological targets.

References

- 1. mdpi.com [mdpi.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. prota.prota4u.org [prota.prota4u.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. X-ray Crystallography [life.nthu.edu.tw]

- 9. rsc.org [rsc.org]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Technology | oloBion [olobion.ai]

- 13. ijpsonline.com [ijpsonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Mass spectrometry (LC-MS/MS) identified proteomic biosignatures of breast cancer in proximal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A new mass spectral library for high-coverage and reproducible analysis of the Plasmodium falciparum–infected red blood cell proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. youtube.com [youtube.com]

- 21. m.youtube.com [m.youtube.com]

- 22. biorxiv.org [biorxiv.org]

- 23. [Effects of this compound on platelet aggregation, thromboxane A2, and prostacyclin formation in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Trilobine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trilobine, a bisbenzylisoquinoline alkaloid, has garnered significant interest within the scientific community for its notable biological activities, particularly its potent antimalarial properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, offering a centralized resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. This document details essential physicochemical data, outlines experimental protocols for their determination, and presents visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this promising natural compound.

Chemical Identity and Structure

This compound is a complex alkaloid with a rigid, polycyclic structure characteristic of bisbenzylisoquinoline alkaloids.

-

IUPAC Name: (8S,21S)-13,27-dimethoxy-7-methyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.2¹⁶,¹⁹.1⁴,³⁰.1¹⁰,¹⁴.0³,⁸.0²⁵,³³.0²⁸,³²]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaene[1]

-

Synonyms: Trilobin, (+)-N-methyltelobine[1]

-

CAS Number: 6138-73-4[1]

-

Molecular Formula: C₃₅H₃₄N₂O₅[1]

-

Molecular Weight: 562.67 g/mol [1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the tables below. These parameters are crucial for its handling, formulation, and for understanding its pharmacokinetic and pharmacodynamic behavior.

Table 1: Physical Properties of this compound

| Property | Value | Experimental Protocol |

| Melting Point | 237 °C | The melting point of this compound can be determined using a capillary melting point apparatus. A small, powdered sample of the purified compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. For accuracy, a slow heating rate (e.g., 1-2 °C/min) should be used near the expected melting point. |

| Boiling Point | Not available | Due to its high molecular weight and complex structure, this compound is likely to decompose at high temperatures rather than boil at atmospheric pressure. Determination of a boiling point would likely require vacuum distillation, and this data is not readily available in the literature. |

| Solubility | - Practically insoluble in water- Sparingly soluble in alcohol, acetone, ether- Soluble in chloroform | Solubility is determined by adding a known amount of this compound to a specific volume of a solvent at a controlled temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved this compound in the supernatant is then quantified, typically by High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, after filtering out any undissolved solid. |

| pKa | Not available | The pKa of this compound can be determined by potentiometric titration. A solution of this compound is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve. Alternatively, UV-Vis spectroscopy or NMR spectroscopy can be used to monitor changes in the spectrum as a function of pH to determine the pKa.[2][3] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of this compound.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data | Experimental Protocol |

| UV-Vis Spectroscopy | Not available | The UV-Vis spectrum of this compound is recorded by dissolving a known concentration of the compound in a suitable transparent solvent (e.g., ethanol (B145695) or methanol). The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) using a spectrophotometer. The wavelength(s) of maximum absorbance (λmax) are reported.[4][5] |

| Infrared (IR) Spectroscopy | Not available | The IR spectrum of solid this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded as the percentage of transmittance versus wavenumber (cm⁻¹). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Not available | ¹H and ¹³C NMR spectra are obtained by dissolving the this compound sample in a deuterated solvent (e.g., CDCl₃). The spectra are recorded on a high-field NMR spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS). 2D NMR techniques such as COSY, HSQC, and HMBC are used for complete structural assignment. |

| Mass Spectrometry (MS) | Not available | The mass spectrum of this compound can be obtained using various ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, confirming the elemental composition. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, which provides valuable structural information.[6][7][8] |

Biological Activity and Signaling Pathway

This compound has demonstrated significant antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its mechanism of action is believed to involve the targeting of specific parasite proteins, leading to the disruption of essential cellular processes.

Hypothetical Signaling Pathway of this compound's Antimalarial Action

While the precise signaling cascade initiated by this compound is still under investigation, a plausible mechanism involves its interaction with parasite proteins, leading to the inhibition of key metabolic or signaling pathways necessary for parasite survival. A chemical pull-down strategy coupled with mass spectrometry has been used to identify potential protein targets of this compound derivatives.[8] These targets may belong to metabolic pathways not currently targeted by existing antimalarial drugs.

Experimental Workflows

The study of this compound, from its initial discovery in a natural source to its characterization and evaluation as a potential drug candidate, follows a systematic workflow.

Workflow for Natural Product Drug Discovery of this compound

The general workflow for the discovery and development of a natural product-based drug like this compound involves several key stages, from the collection of plant material to preclinical studies.

Conclusion

This compound stands out as a bisbenzylisoquinoline alkaloid with significant therapeutic potential, particularly in the fight against malaria. This technical guide has consolidated the available physicochemical data and outlined the standard experimental procedures for its characterization. While some data, such as boiling point and pKa, remain to be experimentally determined and reported, the information presented here provides a solid foundation for researchers. Further investigation into its mechanism of action and comprehensive spectroscopic analysis will be crucial for advancing this compound through the drug development pipeline. The workflows and pathways illustrated herein offer a conceptual framework for the continued exploration of this promising natural product.

References

- 1. asianpubs.org [asianpubs.org]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Bisbenzylisoquinolines as modulators of chloroquine resistance in Plasmodium falciparum and multidrug resistance in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estimation of total alkaloid in Chitrakadivati by UV-Spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ikm.org.my [ikm.org.my]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Blueprint of Trilobine: An In-depth Technical Guide to its Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilobine, a bisbenzylisoquinoline alkaloid (BIA) predominantly found in plants of the Menispermaceae family, such as Cocculus hirsutus, has garnered significant interest for its diverse pharmacological activities, including potential antimalarial properties. The intricate molecular architecture of this compound arises from a complex biosynthetic pathway rooted in primary metabolism. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the enzymatic steps, precursor molecules, and key regulatory enzymes. This document is intended to serve as a foundational resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.

Core Biosynthetic Pathway: From L-Tyrosine to the Bisbenzylisoquinoline Scaffold

The biosynthesis of this compound, like other BIAs, originates from the aromatic amino acid L-tyrosine. The pathway can be broadly divided into three key stages: the formation of benzylisoquinoline monomers, the oxidative coupling of these monomers, and subsequent tailoring reactions.

1. Formation of Benzylisoquinoline Monomers:

The initial steps involve the conversion of L-tyrosine into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). The condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS) , yields (S)-norcoclaurine, the first committed intermediate in BIA biosynthesis. A series of subsequent enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, lead to the formation of the crucial branch-point intermediates, (R)- and (S)-N-methylcoclaurine . These reactions are catalyzed by a suite of enzymes including O-methyltransferases (OMTs) , N-methyltransferases (NMTs) , and cytochrome P450 monooxygenases .

2. Oxidative Coupling to Form the Bisbenzylisoquinoline Core:

The defining step in the formation of this compound is the intermolecular oxidative coupling of two N-methylcoclaurine units. This reaction is catalyzed by a specific type of cytochrome P450 enzyme belonging to the CYP80A subfamily , known as berbamunine synthase . It is proposed that this compound is formed through the stereospecific coupling of one molecule of ** (R)-N-methylcoclaurine** and one molecule of (S)-N-methylcoclaurine . This oxidative coupling results in the formation of the characteristic diaryl ether bridges that define the bisbenzylisoquinoline scaffold.

3. Tailoring Reactions:

Following the initial coupling, further enzymatic modifications, such as additional O-methylations or hydroxylations, may occur to yield the final this compound molecule. The specific enzymes responsible for these final tailoring steps in this compound biosynthesis are yet to be fully characterized.

Visualizing the Pathway and Experimental Workflow

To facilitate a deeper understanding, the following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and a general workflow for enzyme characterization.

Figure 1: Proposed biosynthetic pathway of this compound from L-tyrosine.

Figure 2: General experimental workflow for identifying and characterizing this compound biosynthetic enzymes.

Quantitative Data Summary

Currently, specific quantitative data for the this compound biosynthetic pathway, such as enzyme kinetic parameters for the this compound-forming oxidative coupling step or in planta metabolite concentrations, are not extensively reported in the literature. However, data from related BIA pathways can provide valuable context. The following tables summarize representative quantitative data for key enzyme families involved in BIA biosynthesis.

Table 1: Representative Kinetic Parameters of BIA Biosynthetic Enzymes

| Enzyme Family | Enzyme Name | Substrate | Km (µM) | kcat (s-1) | Source Organism |

| CYP450 | Berbamunine Synthase (CYP80A1) | (R,S)-N-Methylcoclaurine | ~15 | Not Reported | Berberis stolonifera |

| NMT | Coclaurine N-methyltransferase | (S)-Coclaurine | ~2.5 | Not Reported | Coptis japonica |

| OMT | Norcoclaurine 6-O-methyltransferase | (S)-Norcoclaurine | ~4.8 | Not Reported | Coptis japonica |

Note: Data is sourced from studies on related BIA pathways and may not be directly representative of this compound biosynthesis.

Table 2: Alkaloid Content in Cocculus hirsutus

| Alkaloid | Plant Part | Concentration Range | Analytical Method |

| This compound | Stems and Roots | Not Quantified | Isolation and Identification |

| Isothis compound | Stems and Roots | Not Quantified | Isolation and Identification |

Note: While this compound and its isomer isothis compound have been isolated from Cocculus hirsutus, quantitative data on their abundance in different plant tissues is limited in the available literature.

Detailed Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments.

Protocol 1: Heterologous Expression and Purification of a Candidate CYP80 Enzyme

-

Gene Cloning: Isolate total RNA from young leaves or roots of Cocculus hirsutus. Synthesize cDNA and amplify the full-length coding sequence of the candidate CYP80 gene using PCR with specific primers designed from homologous sequences. Clone the PCR product into a suitable expression vector (e.g., pYES-DEST52 for yeast or pET-28a for E. coli).

-

Heterologous Expression: Transform the expression construct into a suitable host strain (e.g., Saccharomyces cerevisiae WAT11 or E. coli BL21(DE3)). Grow the cells in appropriate media and induce protein expression according to the vector system's protocol (e.g., with galactose for yeast or IPTG for E. coli).

-

Microsome Isolation (for Yeast): Harvest the yeast cells and resuspend them in a lysis buffer. Disrupt the cells using glass beads or a French press. Perform differential centrifugation to pellet the microsomal fraction, which contains the membrane-bound CYP80 enzyme.

-

Protein Purification (for E. coli): Harvest the E. coli cells and lyse them by sonication. If the protein is expressed with a His-tag, purify the recombinant protein from the soluble fraction using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

-

SDS-PAGE and Western Blotting: Confirm the expression and purification of the recombinant protein by separating the protein samples on an SDS-polyacrylamide gel and visualizing with Coomassie blue staining or by Western blotting using an antibody against the tag.

Protocol 2: In Vitro Enzyme Assay for CYP80-Mediated Oxidative Coupling

-

Reaction Mixture: Prepare a reaction mixture containing the purified recombinant CYP80 enzyme (or microsomal fraction), a source of NADPH (e.g., an NADPH-regenerating system), and the putative substrates ((R)- and (S)-N-methylcoclaurine) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).

-

Incubation: Incubate the reaction mixture at an optimal temperature (typically 30°C) for a defined period (e.g., 1-2 hours).

-

Reaction Termination and Extraction: Stop the reaction by adding a solvent such as ethyl acetate. Vortex vigorously to extract the products into the organic phase.

-

Analysis: Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol). Analyze the product formation using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing the retention time and mass spectrum with an authentic standard of this compound.

Conclusion and Future Directions

The biosynthesis of this compound represents a fascinating example of the chemical ingenuity of plants. While the general framework of the bisbenzylisoquinoline alkaloid pathway provides a solid foundation, further research is imperative to fully elucidate the specific enzymatic steps leading to this compound. The identification and characterization of the specific CYP80 enzyme responsible for the stereoselective coupling of (R)- and (S)-N-methylcoclaurine in Cocculus hirsutus will be a critical milestone. Future efforts in this area, leveraging transcriptomics, proteomics, and sophisticated analytical techniques, will not only deepen our fundamental understanding of plant specialized metabolism but also pave the way for the metabolic engineering of this compound and related compounds for pharmaceutical applications. The heterologous expression of the entire pathway in microbial hosts presents an exciting opportunity for the sustainable production of these valuable alkaloids.

Preliminary Insights into the Mechanism of Action of Trilobine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 20, 2025

Abstract

Trilobine, a natural compound of significant interest, has demonstrated promising anti-inflammatory and anti-cancer properties in preliminary studies. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action at the molecular level. The primary focus is on its modulatory effects on key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Phosphatidylinositol 3-kinase (PI3K)/Akt, which are pivotal in cellular processes such as inflammation, proliferation, and apoptosis. This document summarizes available quantitative data, details relevant experimental protocols, and presents visual representations of the implicated signaling cascades and experimental workflows to facilitate further research and drug development efforts. It is important to note that much of the detailed molecular work has been conducted on the closely related compound, Trilobatin (B1683250), and the findings are extrapolated to this compound, assuming a similar mechanism of action due to structural similarities.

Introduction

This compound is an alkaloid that has been the subject of investigation for its potential therapeutic applications. Emerging evidence suggests that its biological activities stem from its ability to interfere with fundamental cellular signaling pathways that are often dysregulated in disease states. This guide aims to consolidate the preliminary findings on this compound's mechanism of action, with a particular emphasis on its role as an inhibitor of pro-inflammatory and pro-survival signaling cascades.

Core Mechanisms of Action

Preliminary research indicates that this compound exerts its effects primarily through the modulation of two central signaling pathways: the NF-κB pathway, a cornerstone of the inflammatory response, and the PI3K/Akt pathway, a critical regulator of cell survival and proliferation.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of genes involved in inflammation and immunity. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Studies on the related compound trilobatin have shown that it can dose-dependently inhibit the degradation of IκBα and the phosphorylation of the NF-κB p65 subunit in LPS-stimulated macrophages[1]. This inhibitory action prevents the nuclear translocation of NF-κB and consequently suppresses the expression of its downstream target genes.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial mediator of cell survival, proliferation, and growth. Activation of this pathway, often triggered by growth factors, leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets that promote cell survival and inhibit apoptosis. Dysregulation of the PI3K/Akt pathway is a common feature in many cancers.

While direct studies on this compound are limited, research on structurally similar compounds suggests a potential inhibitory effect on the PI3K/Akt pathway in cancer cells. This inhibition can lead to decreased phosphorylation of Akt, which in turn can promote apoptosis and inhibit cell proliferation[2].

Quantitative Data

The following tables summarize the available quantitative data from preliminary studies on this compound and related compounds.

| Assay | System | Compound | Concentration | Effect | Reference |

| ADP-induced Platelet Aggregation (in vitro) | Rat Platelets | This compound | 0.5 mg/ml | 38.2% inhibition | [3] |

| 0.75 mg/ml | 68.2% inhibition | [3] | |||

| 1.0 mg/ml | 94.0% inhibition | [3] | |||

| ADP-induced Platelet Aggregation (in vivo) | Rat | This compound | 20 mg/kg (i.p.) | 47.6% inhibition | [3] |

| 40 mg/kg (i.p.) | 84.0% inhibition | [3] | |||

| Thromboxane B2 (TXB2) Formation | Rat Platelets | This compound | 20 mg/kg (i.p.) | 40% inhibition | [3] |

| TXA2-like Substance Production | This compound | 0.5 mg/ml | 37% inhibition | [3] | |

| 1.0 mg/ml | 53% inhibition | [3] | |||

| 2.0 mg/ml | 78% inhibition | [3] |

Table 1: Anti-platelet and Anti-thrombotic Activity of this compound

| Cell Line | Compound | IC50 (µM) | Assay | Reference |

| NCI-H460 (Non-small cell lung cancer) | Trifolin | Not specified | Cell Viability | |

| MDA-MB-231 (Breast cancer) | Triptolide | ~25 nM (at 48h) | Cell Viability | [4] |

| BT-474 (Breast cancer) | Triptolide | <25 nM (at 48h) | Cell Viability | [4] |

| MCF7 (Breast cancer) | Triptolide | ~25 nM (at 48h) | Cell Viability | [4] |

Table 2: Cytotoxicity of Related Compounds in Cancer Cell Lines (Note: Data for closely related compounds are presented due to the limited availability of specific IC50 values for this compound in the initial literature search).

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Western Blot Analysis for NF-κB and PI3K/Akt Pathways

Objective: To analyze the effect of this compound on the expression and phosphorylation status of key proteins in the NF-κB and PI3K/Akt signaling pathways.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages for NF-κB studies, or a relevant cancer cell line for PI3K/Akt studies) in 6-well plates. Once confluent, pre-treat the cells with this compound for 1-2 hours before stimulating with an appropriate agonist (e.g., 1 µg/mL LPS for NF-κB activation) for a specified time (e.g., 30 minutes for IκBα degradation).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

-

Phospho-NF-κB p65 (Ser536) (1:1000)

-

NF-κB p65 (1:1000)

-

Phospho-IκBα (Ser32) (1:1000)

-

IκBα (1:1000)

-

Phospho-Akt (Ser473) (1:1000)

-

Akt (1:1000)

-

β-actin (1:5000) or GAPDH (1:5000) as a loading control.

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

Objective: To quantify the induction of apoptosis by this compound.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. Dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Staining:

-

Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC Annexin V and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

-

Data Analysis: Differentiate cell populations based on their fluorescence:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Cytokine Quantification (ELISA)

Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines.

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest is bound between two layers of antibodies (capture and detection antibody).

Protocol:

-

Cell Culture and Supernatant Collection: Culture cells (e.g., RAW 264.7 macrophages) and pre-treat with this compound before stimulating with LPS. Collect the cell culture supernatants at various time points.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α, IL-1β, or IL-6) overnight at 4°C.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash and add streptavidin-HRP conjugate.

-

Wash and add a substrate solution (e.g., TMB).

-

Stop the reaction and measure the absorbance at 450 nm.

-

-

Data Analysis: Generate a standard curve from the absorbance values of the standards and determine the concentration of the cytokine in the samples.

Signaling Pathway and Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways and a representative experimental workflow.

Caption: this compound's inhibition of the canonical NF-κB signaling pathway.

Caption: Putative inhibitory effect of this compound on the PI3K/Akt signaling pathway.

Caption: A generalized experimental workflow for Western blot analysis.

Conclusion and Future Directions

The preliminary evidence strongly suggests that this compound's mechanism of action involves the suppression of key inflammatory and cell survival signaling pathways, namely the NF-κB and potentially the PI3K/Akt pathways. These findings provide a solid foundation for its observed anti-inflammatory and anti-cancer properties. However, to advance the development of this compound as a therapeutic agent, further in-depth studies are imperative.

Future research should focus on:

-

Direct Quantification: Obtaining specific IC50 values for this compound across a broader range of cancer cell lines and in various functional assays.

-

Target Identification: Elucidating the direct molecular targets of this compound within these signaling cascades.

-

In Vivo Efficacy: Evaluating the anti-inflammatory and anti-tumor efficacy of this compound in relevant animal models.

-

Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

A comprehensive understanding of these aspects will be crucial for the rational design of future preclinical and clinical studies. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this compound.

References

Early Research on the Biological Activity of Trilobine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilobine, a bisbenzylisoquinoline alkaloid, has been the subject of early scientific investigation revealing significant biological activities. This technical guide provides an in-depth overview of the foundational research into this compound's effects, with a focus on its anti-platelet and antimalarial properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, summarizing key quantitative data, detailing experimental methodologies, and illustrating implicated biological pathways.

Anti-Platelet Aggregation Activity

Early research identified this compound as a potent inhibitor of platelet aggregation, suggesting its potential in the management of thrombotic disorders.

Quantitative Data

The inhibitory effects of this compound on platelet aggregation have been quantified in both in vitro and in vivo models. The key findings are summarized in the tables below.

Table 1: In Vitro Inhibition of ADP-Induced Platelet Aggregation by this compound [1]

| This compound Concentration (mg/mL) | Inhibition of Platelet Aggregation (%) |

| 0.5 | 38.2 |

| 0.75 | 68.2 |

| 1.0 | 94.0 |

Table 2: In Vivo Inhibition of ADP-Induced Platelet Aggregation by this compound in Rats [1]

| This compound Dose (mg/kg, ip) | Inhibition Rate (%) |

| 20 | 47.6 |

| 40 | 84.0 |

Table 3: Inhibition of TXA2-like Substance Production by this compound [1]

| This compound Concentration (mg/mL) | Inhibition (%) |

| 0.5 | 37 |

| 1.0 | 53 |

| 2.0 | 78 |

Experimental Protocols

While the seminal study provides limited methodological detail in its abstract, the following represents a standard experimental protocol for assessing anti-platelet activity, upon which the early research was likely based.

-

Blood Collection: Whole blood is collected from healthy donors (human or animal models such as rats) into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. The remaining blood is centrifuged at a higher speed (e.g., 1200 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference.

-

Aggregation Measurement: Platelet aggregation is measured using a turbidimetric aggregometer.

-

Assay Procedure:

-

Aliquots of PRP are pre-incubated with various concentrations of this compound or vehicle control at 37°C for a specified time.

-

An aggregating agent, such as adenosine (B11128) diphosphate (B83284) (ADP), is added to induce platelet aggregation.

-

The change in light transmission through the PRP suspension is recorded over time as platelets aggregate. The percentage of aggregation is calculated relative to the light transmission of PPP.

-

-

Animal Model: Rats are commonly used for in vivo studies of platelet aggregation.

-

Drug Administration: this compound is administered to the animals via a specific route, such as intraperitoneal (ip) injection, at various doses. A control group receives a vehicle solution.

-

Blood Sampling: After a defined period, blood is collected from the animals.

-

Platelet Aggregation Analysis: PRP is prepared from the collected blood, and ADP-induced platelet aggregation is measured as described in the in vitro protocol.

-

Sample Preparation: Following in vivo administration of this compound, blood is collected and platelets are isolated.

-

Measurement of TXB2: The formation of platelet TXB2, a stable metabolite of the pro-aggregatory agent thromboxane (B8750289) A2 (TXA2), is measured.[1] This is typically done using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

Signaling Pathway

The inhibitory effect of this compound on platelet aggregation and thromboxane A2 production suggests its interference with the arachidonic acid pathway. A hypothesized mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid to prostaglandins (B1171923) and thromboxanes.

References

An In-depth Technical Guide to Trilobine Derivatives: Synthesis and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trilobine, a bisbenzylisoquinoline alkaloid, and its derivatives have emerged as a promising class of compounds with a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the initial synthesis of this compound derivatives, focusing on hemi-synthetic strategies from natural precursors. It details their potent biological effects, particularly as antimalarial and anticancer agents, supported by quantitative data. The guide also elucidates the molecular mechanisms of action, including the inhibition of crucial pathways in Plasmodium falciparum and the modulation of DNA methyltransferases in cancer. Detailed experimental protocols for key synthetic and biological evaluation methods are provided to facilitate further research and development in this area.

Introduction

This compound is a naturally occurring bisbenzylisoquinoline alkaloid found in plants of the Menispermaceae family, such as Cocculus hirsutus.[1][2] Its complex, rigid structure has made it an attractive scaffold for medicinal chemists. Through targeted chemical modifications, a library of semi-synthetic derivatives has been developed, exhibiting a broad spectrum of biological activities.[1][2] Of significant interest is their potent activity against drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria, and their potential as anticancer agents through mechanisms like DNA methyltransferase (DNMT) inhibition.[1][3] This guide will delve into the synthesis, biological evaluation, and mechanistic understanding of these promising therapeutic agents.

Initial Synthesis of this compound Derivatives

The initial synthesis of many potent this compound derivatives has been achieved through the hemi-synthesis approach, starting from naturally occurring this compound or its analogue, cocsuline.[1] A key strategy involves the selective demethylation of methoxy (B1213986) groups on the parent molecule to yield phenol (B47542) groups, which can then be further functionalized.[2]

A general synthetic scheme for creating novel this compound derivatives involves a two-step process. First, the selective double demethylation of the two methoxy substituents of a precursor like isothis compound is performed. This creates two reactive phenol groups. These phenols are then substituted with various alkylamines to generate a library of derivatives.[2]

Key Synthetic Reactions

The synthesis of this compound derivatives often employs classical organic reactions, with the Ullmann condensation being a notable method for forming the diaryl ether linkages characteristic of the bisbenzylisoquinoline scaffold.[4] Modern adaptations of this reaction often utilize copper catalysts with specific ligands to improve yields and reaction conditions.[4]

A representative synthetic pathway to a potent antimalarial derivative, compound 125, is outlined below.[2]

Caption: General synthesis of compound 125 from isothis compound.

Biological Activities of this compound Derivatives

This compound derivatives have demonstrated significant potential in treating infectious diseases and cancer. The following sections summarize their key biological activities, supported by quantitative data.

Antimalarial Activity

A library of 94 hemi-synthetic derivatives of this compound was screened for activity against the blood stages of P. falciparum.[1] Several compounds exhibited potent, nanomolar activity against multi-drug resistant clinical isolates.[1][2]

| Compound | Mean IC50 (nM) against P. falciparum | Solubility | Human Plasma Protein Binding (%) | Mouse Plasma Protein Binding (%) | Microsomal Stability (t½ > 60 min) | Cytotoxicity (HepG2, CC50 µM) |

| 84 | 130 | - | >99 | >99 | Yes | >25 |

| 125 | 123 | Yes | 90 | 95 | Yes | 23 |

| 126 | 160 | - | - | - | - | 19 |

| 127 | 185 | - | - | - | - | >25 |

| 128 | 224 | - | - | - | - | 19 |

| 129 | 250 | - | - | - | - | 19 |

| Table 1: In vitro activity and preclinical properties of key this compound derivatives.[2] |

Compound 84 was identified as a highly active derivative, with a mean IC50 of 130 nM.[1] However, its high plasma protein binding (>99%) limited its in vivo applications.[2] Further chemical optimization led to the synthesis of compound 125, which retained potent antimalarial activity (IC50 of 123 nM) but had significantly lower plasma protein binding and good microsomal stability.[2]

Anticancer Activity

This compound and its analogues have been identified as inhibitors of DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer.[3] By inhibiting DNMTs, these compounds can lead to the re-expression of tumor suppressor genes that have been silenced by hypermethylation, thereby inhibiting cancer cell growth.

While specific IC50 values for this compound derivatives against a wide range of cancer cell lines are still emerging in the literature, their mechanism of action as DNMT inhibitors suggests potential broad-spectrum anticancer activity.[3]

Mechanisms of Action

Antimalarial Mechanism of Action

Chemical pull-down studies followed by mass spectrometry have identified that this compound derivatives interact with several key proteins in P. falciparum.[5] These targets are primarily involved in vital housekeeping pathways such as protein translation and DNA replication.[5]

Caption: Proposed antimalarial mechanism of this compound derivatives.

Key protein targets include:

-

Polyadenylate-binding protein 1 (PABP1): Essential for the initiation of protein translation.[5]

-

Proliferating cell nuclear antigen 1 (PCNA1): Plays a crucial role in DNA replication and repair.[5]

By inhibiting these fundamental processes, this compound derivatives effectively kill the malaria parasite.[5] Importantly, these pathways are distinct from those targeted by currently used antimalarial drugs, suggesting that these compounds could be effective against drug-resistant parasite strains.[2]

Anticancer Mechanism of Action

In the context of cancer, this compound derivatives act as DNA methyltransferase (DNMT) inhibitors.[3] DNMTs are responsible for adding methyl groups to DNA, a process that can lead to the silencing of tumor suppressor genes when it occurs in their promoter regions.

Caption: Mechanism of DNMT inhibition by this compound derivatives.

By inhibiting DNMTs, this compound derivatives prevent the hypermethylation of tumor suppressor gene promoters, leading to their re-expression and subsequent inhibition of tumor growth.[3] This epigenetic modulation represents a powerful strategy for cancer therapy.

Experimental Protocols

General Hemi-synthesis of this compound Derivatives (e.g., Compound 125)

This protocol describes the general method for the synthesis of this compound derivatives via demethylation and subsequent alkylation.[2]

Step 1: Double Demethylation of Isothis compound

-

To a solution of sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF) at 0°C, add ethanethiol (B150549) (EtSH) and stir for 30 minutes.

-

Add isothis compound (2) to the reaction mixture.

-

Heat the mixture to 150°C and maintain for 30 minutes.

-

After cooling, quench the reaction and purify the demethylated intermediate by chromatography.

Step 2: Alkylation of the Demethylated Intermediate

-

To a solution of the demethylated intermediate in anhydrous DMF at 0°C, add NaH and stir for 30 minutes.

-

Add the desired chloro-derivative (e.g., an alkylamine with a chloro group).

-

Heat the reaction mixture to 80°C and stir overnight.

-

After cooling, quench the reaction and purify the final compound (e.g., compound 125) by chromatography.

In Vitro Antimalarial Activity Assay (SYBR Green I Assay)

This protocol is used to determine the 50% inhibitory concentration (IC50) of compounds against the asexual blood stages of P. falciparum.[1]

-

Prepare a 96-well plate with a range of 7-point, 2-step serial dilutions of the test compounds, starting at a concentration of 2 µM.

-

Add P. falciparum-infected red blood cells to each well to achieve a starting parasitemia of 0.7% and a final hematocrit of 2%.

-

Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

-

After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

-

Measure the fluorescence intensity, which is proportional to the number of viable parasites.

-

Calculate the IC50 values by interpolating the data using appropriate software (e.g., GraphPad Prism). Dihydroartemisinin (DHA) and DMSO are used as positive and negative controls, respectively.

Cytotoxicity Assay (HepG2 Cells)

This protocol assesses the toxicity of the compounds against a human cell line.[2]

-

Seed HepG2 human liver cancer cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compounds.

-

Incubate for a specified period (e.g., 72 hours).

-

Assess cell viability using a suitable method, such as the MTT assay or by measuring ATP levels.

-

Calculate the 50% cytotoxic concentration (CC50).

Conclusion

This compound derivatives represent a versatile and potent class of natural product-inspired compounds with significant therapeutic potential. Their hemi-synthetic accessibility allows for the generation of diverse chemical libraries for structure-activity relationship studies. The promising antimalarial activity against drug-resistant parasites and the novel anticancer mechanism through DNMT inhibition highlight the importance of continued research in this area. The detailed synthetic and biological protocols provided in this guide aim to equip researchers with the necessary information to further explore and develop these promising molecules into next-generation therapeutics.

References

- 1. Hemisynthetic alkaloids derived from this compound are antimalarials with sustained activity in multidrug-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hemisynthetic alkaloids derived from this compound are antimalarials with sustained activity in multidrug-resistant Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. biorxiv.org [biorxiv.org]

In Silico Prediction of Trilobine Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trilobine, a bisbenzylisoquinoline alkaloid found in several plant species, has demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and potential anti-cancer effects. However, its precise molecular targets and mechanisms of action remain largely unelucidated. This technical guide provides a comprehensive, in-depth framework for the in silico prediction and subsequent experimental validation of the molecular targets of this compound. We detail a systematic workflow integrating reverse docking and pharmacophore modeling to identify putative protein targets. Furthermore, we present detailed experimental protocols for target validation, including Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR), to confirm direct binding and target engagement. This guide also visualizes key signaling pathways potentially modulated by this compound, such as NF-κB, PI3K/Akt/mTOR, and autophagy pathways, using Graphviz diagrams. The methodologies and hypothetical data presented herein serve as a robust blueprint for researchers aiming to accelerate the discovery of this compound's therapeutic potential.

Introduction

Natural products are a rich source of novel therapeutic agents. This compound, a complex alkaloid, has shown promising biological activities in preclinical studies. Identifying the direct molecular targets of this compound is a critical step in understanding its mechanism of action and advancing its development as a potential therapeutic. In silico approaches provide a rapid and cost-effective means to generate testable hypotheses about a compound's protein targets, significantly streamlining the drug discovery process.[1] This guide outlines a comprehensive workflow for the computational prediction of this compound's targets and their experimental validation.

In Silico Target Prediction Workflow for this compound

A multi-step computational approach is proposed to identify and prioritize potential protein targets of this compound. This workflow combines structure-based and ligand-based methods to enhance the predictive accuracy.

Reverse Docking

Reverse docking screens a single ligand, in this case, this compound, against a large library of 3D protein structures to predict its binding affinity to various potential targets.[2]

Experimental Protocol: Reverse Docking

-

Ligand Preparation:

-

Obtain the 3D structure of this compound in SDF or MOL2 format.

-

Generate a low-energy 3D conformation of this compound using a computational chemistry software package (e.g., Avogadro, ChemDraw).

-

Assign appropriate atom types and charges.

-

-

Protein Target Library Preparation:

-

Compile a comprehensive library of human protein structures from the Protein Data Bank (PDB).

-

Pre-process the protein structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina or a web server like ReverseDock.[3]

-

Define the search space for each protein, typically encompassing the entire protein surface to ensure unbiased "blind" docking.

-

Run the docking simulation to predict the binding poses and calculate the binding affinity (e.g., in kcal/mol) of this compound to each protein in the library.

-

-

Hit Prioritization:

-

Rank the protein targets based on their predicted binding affinities.

-

Filter the results based on biological relevance to the known activities of this compound (e.g., inflammation, cancer).

-

Pharmacophore Modeling

Pharmacophore modeling identifies the essential steric and electronic features of a molecule that are responsible for its biological activity.[4] For a novel compound like this compound, a structure-based pharmacophore approach can be employed.

Experimental Protocol: Pharmacophore Modeling

-

Ligand Preparation:

-

Generate multiple low-energy 3D conformers of this compound using software like MOE or LigandScout.[5]

-

-

Pharmacophore Database Screening:

-

Select a database of pre-computed, structure-based pharmacophore models (e.g., PharmGist, ZINCPharmer).[5]

-

Screen the generated this compound conformers against the pharmacophore database.

-

-

Hit Generation and Analysis:

-

Rank the pharmacophore models based on their fit scores with the this compound conformers.

-

The proteins from which the top-ranking pharmacophore models were derived are considered potential targets.

-

Analyze the alignment of this compound with the pharmacophore to understand the potential binding interactions.

-

Data Presentation: Hypothetical Predicted Targets of this compound

The following tables summarize hypothetical quantitative data from the proposed in silico workflow.

Table 1: Top Hypothetical Protein Targets of this compound from Reverse Docking

| Rank | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Biological Relevance |

| 1 | NF-κB p65 | 1VKX | -9.8 | Inflammation, Cancer |

| 2 | PI3Kγ | 1E8X | -9.5 | Cancer, Inflammation |

| 3 | Akt1 | 1UNQ | -9.2 | Cancer, Autophagy |

| 4 | mTOR | 4JT6 | -8.9 | Cancer, Autophagy |

| 5 | Beclin-1 | 2P1T | -8.7 | Autophagy |

| 6 | Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | Inflammation |

Table 2: Top Hypothetical Protein Targets of this compound from Pharmacophore Modeling

| Rank | Protein Target | Pharmacophore Model ID | Fit Score | Biological Relevance |

| 1 | NF-κB p65 | NKB-Pharm-01 | 0.95 | Inflammation, Cancer |

| 2 | PI3Kγ | PI3K-Pharm-03 | 0.92 | Cancer, Inflammation |

| 3 | Akt1 | AKT-Pharm-02 | 0.88 | Cancer, Autophagy |

| 4 | mTOR | MTOR-Pharm-05 | 0.85 | Cancer, Autophagy |

| 5 | Beclin-1 | BECN1-Pharm-01 | 0.81 | Autophagy |

| 6 | IKKβ | IKK-Pharm-04 | 0.79 | Inflammation |

Experimental Validation of Predicted Targets

Experimental validation is crucial to confirm the computationally predicted targets. Here, we provide detailed protocols for two widely used techniques.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular context, based on the principle of ligand-induced thermal stabilization.[6]

Experimental Protocol: CETSA

-

Cell Culture and Treatment:

-

Culture a relevant human cell line (e.g., a cancer cell line for predicted cancer targets) to 80-90% confluency.

-

Treat the cells with either this compound at a desired concentration or a vehicle control (e.g., DMSO) for a specified time.

-

-

Heat Shock:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler.

-

Immediately cool the tubes on ice for 3 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Collect the supernatant (soluble protein fraction) and determine the protein concentration using a BCA assay.

-

-

Western Blot Analysis:

-

Normalize the protein concentrations of all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the predicted target protein, followed by a secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system.

-

-

Data Analysis:

-

Quantify the band intensities for each temperature point.

-

Plot the normalized band intensity against the temperature to generate melt curves for both the vehicle and this compound-treated samples. A shift in the melt curve indicates target engagement.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics and affinity between a ligand and a target protein.[7]

Experimental Protocol: SPR

-

Protein Immobilization:

-

Covalently immobilize the purified recombinant target protein onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry.[8]

-

The immobilization level should be optimized to achieve a good signal-to-noise ratio.

-

-

Ligand Preparation:

-

Prepare a series of dilutions of this compound in a suitable running buffer.

-

-

Binding Analysis:

-

Inject the different concentrations of this compound over the sensor chip surface containing the immobilized target protein.

-

Monitor the binding response in real-time as a sensorgram.

-

After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound this compound.

-

-

Data Analysis:

-

Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

A low KD value indicates a high binding affinity between this compound and the target protein.

-

Visualization of Signaling Pathways

Based on the known biological activities of this compound and its hypothetical targets, we visualize key signaling pathways that it may modulate.

References

- 1. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Large-Scale Target Identification of Herbal Medicine Using a Reverse Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]